![molecular formula C14H13BF2O3 B3060245 [3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid CAS No. 2096331-91-6](/img/structure/B3060245.png)

[3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid

Übersicht

Beschreibung

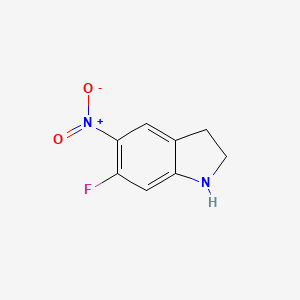

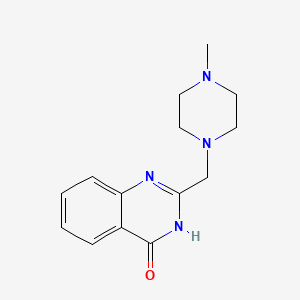

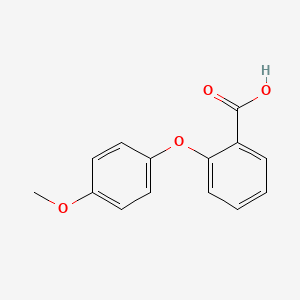

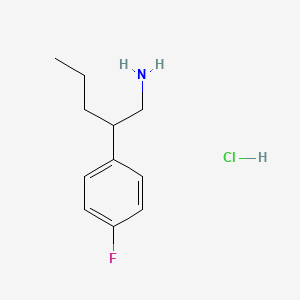

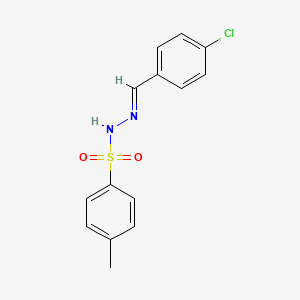

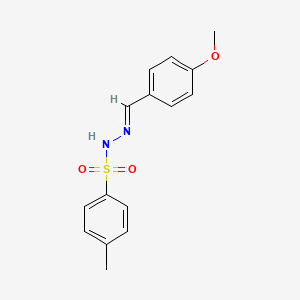

“[3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid” is a chemical compound with the CAS Number: 2096331-91-6 . It has a molecular weight of 278.06 . The compound is solid in its physical form .

Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a common application for organoboron reagents like this one . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical and Chemical Properties Analysis

“this compound” is a solid . It has a molecular weight of 278.06 . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis Applications

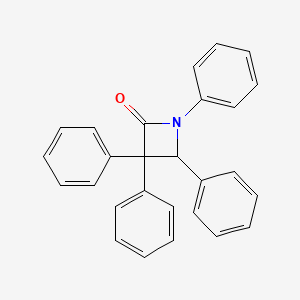

- Synthesis of Boronic Acids: This compound is an intermediate in the synthesis of other boronic acids, contributing to the synthesis of olefins, styrene, and biphenyl derivatives, which are crucial in natural product and organic material synthesis (Sun Hai-xia et al., 2015).

- Suzuki-Miyaura Coupling Reaction: It is used in the Suzuki-Miyaura coupling reaction to synthesize heteroaryl-substituted benzyloxy-benzaldehydes, which are significant in medicinal chemistry (H. Bölcskei et al., 2022).

Material Science and Chemistry

- Photoinduced Borylation: The compound plays a role in photoinduced borylation of haloarenes, a method crucial in organic chemistry and material science (A. Mfuh et al., 2017).

- Boron-based Nanostructures: It is utilized in the construction of boron-based macrocycles and dendrimers, significantly impacting materials science and chemistry (Nicolas Christinat et al., 2007).

- Properties of Phenylboronic Compounds: The compound contributes to understanding the properties of phenylboronic compounds, especially regarding fluorine substituents (Jan T. Gozdalik et al., 2017).

Biochemistry and Molecular Biology

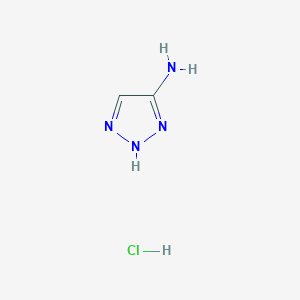

- Boronic Acid in Biologically Active Compounds: It's used in synthesizing boron-containing compounds with potential therapeutic activities (K. Vyakaranam et al., 2001).

- Sugar Receptor Activity: The compound is involved in the study of Lewis acidity and sugar receptor activity of benzoxaboroles (Agnieszka Adamczyk-Woźniak et al., 2013).

Macrocyclic Chemistry

- Macrocyclic Chemistry: It is essential in the synthesis of new dimeric boronates and in the study of macrocyclic chemistry (N. Fárfan et al., 1999).

Organic Synthesis

- Catalysis in Organic Synthesis: The compound is used in catalysis for dehydrative amidation, contributing to organic synthesis (Ke Wang et al., 2018).

Stereochemistry Control

- Stereochemistry Control: It aids in controlling stereochemistry in organic reactions (H. Yamashita et al., 1996).

Catalytic Applications

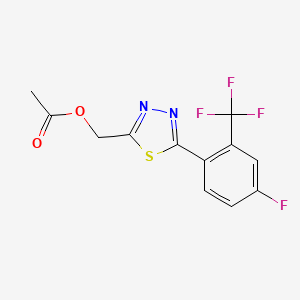

- Metal-Free Borylation: The compound plays a role in metal-free borylation, important in pharmaceuticals and agrochemicals (Chao Shu et al., 2020).

- Boronic Acid Catalysis: It's used in boronic acid catalysis, particularly in aza-Michael additions (T. Hashimoto et al., 2015).

Improved Synthesis Processes

- Improved Synthesis: The compound is used in developing improved synthesis processes for boronic acid intermediates (P. Clarke et al., 2007).

Supramolecular Chemistry

- Supramolecular Networks: It contributes to the synthesis of boron-capped cage metal complexes and supramolecular networks (Zilun Qin et al., 2018).

Structure-Activity Relationship

- Structure-Activity Relationship: The compound assists in understanding the structure-activity relationship in boronic acid inhibitors (S. Ebdrup et al., 2005).

Optical Modulation

- Optical Modulation: It's used in studying optical modulation in phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes (B. Mu et al., 2012).

Heterocyclic Chemistry

- Heterocyclic Boronic Acids: The compound is pivotal in the synthesis and applications of heterocyclic boronic acids (E. Tyrrell et al., 2003).

Bifunctional Lewis Donor–Acceptor Unit

- Bifunctional Lewis Donor–Acceptor Unit: It aids in the development of phosphanyl-substituted benzo-1,3,2-dioxaborols as ambiphilic bifunctional Lewis donor-acceptor units (Samir H. Chikkali et al., 2008).

CO2 Carboxylation

- CO2 Carboxylation: It's instrumental in rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 (Kazutoshi Ukai et al., 2006).

Drug Delivery

- Drug Delivery Systems: The compound is key in designing polymeric carriers for the delivery of boronic acid-containing drugs (A. Kim et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

The mode of action of [3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid is likely to involve the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our boronic acid) with a halide or pseudo-halide using a palladium catalyst . The boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many biochemical pathways, particularly in the synthesis of biologically active compounds . The specific pathways affected by this compound would depend on the other reactants and conditions present in the system .

Pharmacokinetics

Boronic acids are generally known to have good bioavailability due to their ability to form reversible covalent bonds with biological targets .

Result of Action

The result of the action of this compound would depend on the specific biochemical pathway in which it is involved . In the context of the Suzuki-Miyaura cross-coupling reaction, it would contribute to the formation of a new carbon-carbon bond .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reactants, the pH of the environment, temperature, and the presence of a suitable catalyst . It’s also worth noting that boronic acids are generally stable and environmentally benign .

Eigenschaften

IUPAC Name |

(2,4-difluoro-5-methyl-3-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BF2O3/c1-9-7-11(15(18)19)13(17)14(12(9)16)20-8-10-5-3-2-4-6-10/h2-7,18-19H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSFYAXLMLBYNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)OCC2=CC=CC=C2)F)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901171065 | |

| Record name | Boronic acid, B-[2,4-difluoro-5-methyl-3-(phenylmethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096331-91-6 | |

| Record name | Boronic acid, B-[2,4-difluoro-5-methyl-3-(phenylmethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2,4-difluoro-5-methyl-3-(phenylmethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3060164.png)